2(1H)-嘧啶酮,5-乙炔基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

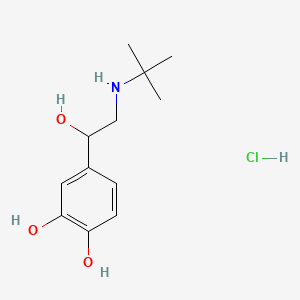

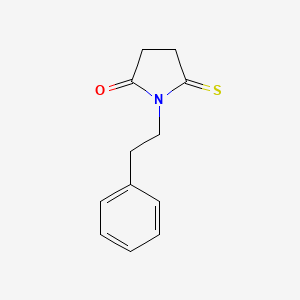

“2(1H)-Pyrimidinone, 5-ethynyl-” is a chemical compound that is also known as 5-Ethynyl-1-methylpyridin-2(1H)-one . It has a molecular weight of 133.15 . It is stored under nitrogen at a temperature of 4°C . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “2(1H)-Pyrimidinone, 5-ethynyl-” involves the use of the thymidine analogue EdU . EdU is a nucleoside analog of thymidine and is incorporated into DNA during active DNA synthesis . The detection of EdU is based on a click reaction, which is a copper (I) catalyzed reaction between an azide and an alkyne .Molecular Structure Analysis

The molecular structure of “2(1H)-Pyrimidinone, 5-ethynyl-” is represented by the linear formula C8H7NO . The Inchi Code for this compound is 1S/C8H7NO/c1-3-7-4-5-8(10)9(2)6-7/h1,4-6H,2H3 .Chemical Reactions Analysis

The chemical reactions involving “2(1H)-Pyrimidinone, 5-ethynyl-” are primarily associated with its incorporation into DNA during active DNA synthesis . This process is facilitated by the copper (I) catalyzed reaction between an azide and an alkyne .Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Pyrimidinone, 5-ethynyl-” include a molecular weight of 133.15 , a linear formula of C8H7NO , and a storage temperature of 4°C . The compound is solid in its physical form .科学研究应用

生化药理学和酶失活

当5-乙炔基-2(1H)-嘧啶酮代谢为5-乙炔基尿嘧啶时,已被发现是二氢嘧啶脱氢酶(DPD)的肝脏特异性失活剂。由醛氧化酶促进的氧化过程使5-乙炔基-2(1H)-嘧啶酮成为一种有效的基于机制的DPD失活剂。这种生化反应表明在调节酶活性方面有潜在的应用,对药物代谢和药代动力学有重大影响。高效的转化和随后的酶失活突出了该化合物在生化研究和靶向DPD介导途径的治疗策略中的相关性 (Porter et al., 1994).

金属络合物形成和蛋白质结合

研究表明,嘧啶酮,包括2(1H)-嘧啶酮的衍生物,可以与V(IV)O(2+)等金属离子形成稳定的络合物,表明在配位化学和潜在治疗用途中的应用。对一种新型V(IV)O-嘧啶酮配合物的研究揭示了其结构、溶液形态以及与人血清蛋白的相互作用。此类配合物表现出显着的生物学相关性,表明在生物系统中金属转运和调节中的作用,并可能对金属基治疗剂的开发产生影响 (Gonçalves et al., 2013).

抗叶酸活性和抗肿瘤剂

2(1H)-嘧啶酮衍生物已被合成作为潜在的抗叶酸剂,对二氢叶酸还原酶(DHFR)表现出显着的活性,DHFR是叶酸代谢途径中的关键酶。此类化合物,特别是那些结合5-乙基吡咯并[2,3-d]嘧啶骨架的化合物,对人DHFR表现出有效的抑制作用,并显示出有希望的抗肿瘤活性。这项研究强调了2(1H)-嘧啶酮衍生物在癌症治疗中的治疗潜力,突出了它们作为开发新型抗肿瘤剂的基础作用 (Gangjee et al., 2007).

分子结构分析

嘧啶酮衍生物的晶体和分子结构,包括2-氨基-5-丁基-3-乙基-6-甲基-4(3H)-嘧啶酮,已被广泛研究以了解它们的构象和电子性质。此类分析提供了对控制其生物活性和稳定性的相互作用的宝贵见解,促进了为各种科学和治疗应用设计和合成更有效的化合物 (Craciun et al., 1998).

作用机制

The mechanism of action of “2(1H)-Pyrimidinone, 5-ethynyl-” is related to its role as a thymidine analogue. It is incorporated into the DNA of dividing cells, which allows it to be used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .

安全和危害

The safety data sheet for a similar compound, 5-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

未来方向

While there is limited specific information available on the future directions of “2(1H)-Pyrimidinone, 5-ethynyl-”, the related compound 5-Ethynyl-2’-deoxyuridine (EdU) is widely used to track proliferating cells in multiple biological systems . This suggests potential future applications in areas such as cell biology and medical research.

属性

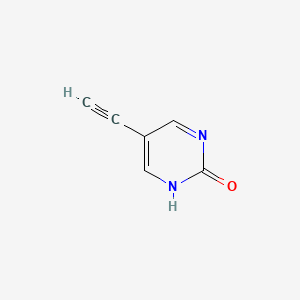

IUPAC Name |

5-ethynyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c1-2-5-3-7-6(9)8-4-5/h1,3-4H,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBQNWHGFBPRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC(=O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)

![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)